molecular formula C6H9NO5 B8699044 N-acetyliminodiacetic acid CAS No. 86607-56-9

N-acetyliminodiacetic acid

Cat. No. B8699044
CAS RN: 86607-56-9
M. Wt: 175.14 g/mol
InChI Key: ULRFBIKSYXNUND-UHFFFAOYSA-N
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Description

N-acetyliminodiacetic acid is a useful research compound. Its molecular formula is C6H9NO5 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-acetyliminodiacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-acetyliminodiacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86607-56-9

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

2-[acetyl(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C6H9NO5/c1-4(8)7(2-5(9)10)3-6(11)12/h2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

ULRFBIKSYXNUND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2.4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Name
acetamide
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2.4H2O
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Synthesis routes and methods II

Procedure details

A 300 mL autoclave was charged with N-acetylglycine (XVIII)(23.4 g, 0.20 mole), 95% paraformaldehyde (6.8 g, 0.22 mole), water (6.5 g, 0.36 mole), acetic acid (16.8 g, 0.28 mole), DME (90 mL), and Co2(CO)8 (2.01 g, 0.006 mole) and pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C. This mixture was heated to 110° C. for 30 min. HPLC analysis of this stream gave an 87% yield of (XVI), 1.0% (XIV), and 10% unreacted (XVIII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co2(CO)8
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

A 300 mL autoclave was charged with acetamide (VII)(11.8 g, 0.2 mole), 95% paraformaldehyde (13.6 g, 0.43 mole), acetic acid (10.6 g, 0.18 mole, 0.12 g/mL of DME), DME (90 mL) and Co2(CO)8 (4.1 g, 0.012 mole) and pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C. This mixture was heated to 125° C. for 30 min. HPLC analysis of this stream indicated a 30% yield of (XVI) a 47% yield of (XVIII).
Name
acetamide
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Co2(CO)8
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Yield
30%

Synthesis routes and methods IV

Procedure details

The regenerated catalyst precursor was transferred, under CO:H2 pressure, into the autoclave containing CO:H2 (95:5) at 800 psi (5517 kPa), acetamide (VII) (29.5 g, 0.5 mole), 95% paraformaldehyde (34.0 g, 1.08 mole), water (32.2 g, 1.79 mole), and DME (650 mL). A CO:H2 (95:5) atmosphere at 1500 psi (10,345 kPa) was immediately established. This mixture was heated to 100° C. The reaction warmed to 125° C. and was maintained at this temperature for one hour. HPLC analysis of this stream gave a 95% yield of (XVI), 2% (XIV), 2.5% (XVIII), and 0.5% N-methyliminodiacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
32.2 g
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods V

Procedure details

A 300 mL autoclave was charged with acetamide (VII) (11.8 g, 0.2 mole), 95% paraformaldehyde (13.6 g, 0.43 mole), water (12.9 g, 0.72 mole), DME (90 mL), and CO2(CO)8 (4.1 g, 0.012 mole) and pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C. for 30 min. HPLC analysis of this stream gave an 89% yield of (XVI), 1% (XIV), and 8% (XVIII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
89%

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